4-Chloro-1-methylpiperidine-d4 Hydrochloride
CAS No.: 1329611-74-6
Cat. No.: VC0137516
Molecular Formula: C6H13Cl2N
Molecular Weight: 174.101
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329611-74-6 |
|---|---|
| Molecular Formula | C6H13Cl2N |
| Molecular Weight | 174.101 |
| IUPAC Name | 4-chloro-2,2,6,6-tetradeuterio-1-methylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H/i4D2,5D2; |
| Standard InChI Key | QDOJNWFOCOWAPO-HGFPCDIYSA-N |
| SMILES | CN1CCC(CC1)Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
4-Chloro-1-methylpiperidine-d4 Hydrochloride is a deuterated version of the parent compound 4-Chloro-1-methylpiperidine. It is identified by CAS number 1329611-74-6 and possesses a molecular formula of C6H13Cl2N, which accounts for the hydrochloride salt formation . The molecular weight of this compound is 174.10 g/mol, as calculated by computational methods . The deuterium labeling occurs specifically at positions 2 and 6 of the piperidine ring, with two deuterium atoms at each position, creating a tetradeuterio pattern that distinguishes it from the non-deuterated analog.
Structural Characteristics
The structural foundation of this compound is based on a piperidine ring with a chlorine substituent at the 4-position and a methyl group attached to the nitrogen atom. What distinguishes this particular variant is the presence of four deuterium atoms replacing hydrogen atoms at positions 2 and 6 of the piperidine ring. This selective deuteration creates a molecule that maintains the same chemical reactivity as its non-deuterated counterpart but can be distinguished through analytical techniques such as mass spectrometry.
The IUPAC name for this compound is 4-chloro-2,2,6,6-tetradeuterio-1-methylpiperidine;hydrochloride, which specifically indicates the positions of deuterium labeling . This precise nomenclature is essential for distinguishing this compound from other deuterated variants that might have different labeling patterns.
Chemical Identifiers and Nomenclature
For systematic identification in chemical databases and literature, the compound is associated with several standardized identifiers. The InChI (International Chemical Identifier) for this compound is:
InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H/i4D2,5D2;
The corresponding InChIKey, which serves as a condensed digital representation of the chemical structure, is:
Additionally, the SMILES notation for this compound is:
[2H]C1(CC(CC(N1C)([2H])[2H])Cl)[2H].Cl
The compound is also known by various synonyms including 4-Chloro-N-methylpiperidine-d4 Hydrochloride and 1-Methyl-4-chloropiperidine-d4.
Synthesis and Production
Industrial Production Considerations
Applications in Research
Pharmaceutical Synthesis
4-Chloro-1-methylpiperidine-d4 Hydrochloride serves as a crucial building block in pharmaceutical synthesis. Its reactivity profile, combined with the strategic deuterium labeling, makes it an ideal intermediate for the creation of complex drug molecules. The compound's structural properties allow for various transformations, enabling chemists to construct elaborate molecular architectures necessary for modern drug development.
In pharmaceutical research, this compound is particularly valued for its role as a building block in the synthesis of complex molecules that may possess therapeutic potential. Its structural features make it suitable for incorporation into various drug candidates, especially those targeting neurological disorders where piperidine-based structures are common pharmacophores.
Isotopic Labeling Studies
One of the most significant applications of 4-Chloro-1-methylpiperidine-d4 Hydrochloride is in isotopic labeling studies. The deuterium atoms incorporated into the molecule serve as tracers that can be detected through analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This isotopic labeling enables researchers to track the compound's metabolism and distribution within biological systems, providing valuable insights into pharmacokinetic parameters. When incorporated into drug candidates, the deuterium-labeled portions can reveal metabolic pathways, helping researchers understand how drugs are processed and eliminated from the body. This information is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
Metabolic Pathway Investigation
The strategic positioning of deuterium atoms in 4-Chloro-1-methylpiperidine-d4 Hydrochloride makes it particularly useful for investigating metabolic pathways. When this compound or its derivatives are administered to biological systems, researchers can trace the fate of the deuterium-labeled portions through various metabolic transformations.
This application is especially valuable in drug development, where understanding metabolic stability and identifying metabolites are essential steps in the evaluation of drug candidates. The deuterium labeling can also help in distinguishing between different metabolic routes and quantifying the relative importance of various pathways.
Pharmacological Properties
Comparison with Non-deuterated Analog
While 4-Chloro-1-methylpiperidine-d4 Hydrochloride maintains similar chemical reactivity to its non-deuterated counterpart, the presence of deuterium can introduce subtle changes in physicochemical properties. These changes include slightly different bond lengths and strengths, which can affect reaction rates in certain chemical transformations.
From a pharmacological perspective, deuterium substitution can sometimes lead to the "deuterium isotope effect," where metabolic processes involving the cleavage of carbon-deuterium bonds proceed more slowly than those involving carbon-hydrogen bonds. This effect can potentially enhance metabolic stability and extend the half-life of deuterated compounds compared to their non-deuterated analogs.
Research Findings and Applications
Application in Pharmaceutical Research
Research involving 4-Chloro-1-methylpiperidine-d4 Hydrochloride has demonstrated its utility in pharmaceutical synthesis and as a tool for studying metabolic pathways. The compound's stability and reactivity make it a valuable intermediate in organic synthesis reactions, particularly those aimed at creating drug candidates for neurological disorders.
Its role as a precursor in the synthesis of complex therapeutic agents has been documented, with a particular focus on compounds targeting specific receptor systems. The deuterium labeling enables researchers to track the distribution and metabolism of these compounds within biological systems, providing critical insights for drug optimization.
Comparative Properties
Table 1: Comparative Properties of 4-Chloro-1-methylpiperidine-d4 Hydrochloride and Related Compounds
| Property | 4-Chloro-1-methylpiperidine-d4 Hydrochloride | 4-Chloro-1-methylpiperidine Hydrochloride |
|---|---|---|
| Molecular Formula | C6H13Cl2N | C6H13Cl2N |
| Molecular Weight | 174.10 g/mol | 170.08 g/mol |
| CAS Number | 1329611-74-6 | 5382-23-0 |
| Deuterium Position | 2,2,6,6-tetradeuterio | None |
| Primary Applications | Isotopic labeling, metabolic studies | Synthetic intermediate |
| Relative Cost | Higher due to deuteration | Lower |
| Analytical Detection | Enhanced MS detection due to isotope pattern | Standard MS detection |
This comparison highlights the structural similarity between the deuterated and non-deuterated versions while emphasizing the specific advantages conferred by deuterium labeling for certain research applications.
Applications in Specific Research Areas
The compound has found applications in several specific research domains:
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Pharmacokinetic Studies: The deuterium labeling enables precise tracking of the compound and its metabolites in biological systems, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) parameters.
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Drug Metabolism Research: Researchers utilize the compound to investigate metabolic pathways and identify potential metabolites, helping to predict drug-drug interactions and optimize dosing strategies.
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Neurological Drug Development: As a building block for compounds targeting neurological disorders, the deuterated piperidine structure offers advantages in terms of metabolic stability and tracer studies.
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Organic Synthesis: Beyond pharmaceutical applications, the compound serves as a useful reagent in various organic synthesis protocols, offering a reliable way to introduce specifically labeled piperidine moieties into complex molecules.
Analytical Techniques for Characterization
Spectroscopic Analysis
The characterization of 4-Chloro-1-methylpiperidine-d4 Hydrochloride typically involves various spectroscopic techniques. Mass spectrometry is particularly valuable for confirming the incorporation of deuterium atoms, as the mass spectrum will show characteristic isotope patterns that differ from the non-deuterated compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides further confirmation of the deuterium labeling pattern. The absence of signals for hydrogen atoms at positions 2 and 6 in the 1H-NMR spectrum, along with the presence of characteristic signals in the 2H-NMR (deuterium NMR) spectrum, confirms the tetradeuterio substitution pattern.
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